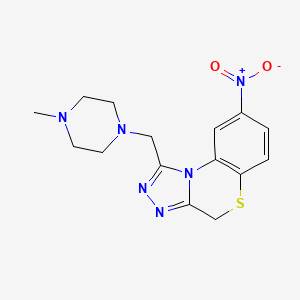
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- is a complex organic compound that belongs to the class of triazolobenzothiazines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzothiazine ring, with a nitro group and a piperazine moiety attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Fusion with Benzothiazine: The triazole ring is then fused with a benzothiazine moiety through a series of condensation reactions.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the benzothiazine ring.
Attachment of the Piperazine Moiety: The final step involves the alkylation of the compound with 4-methylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)
- 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-7-nitro-
Uniqueness
The unique structural features of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- include the specific positioning of the nitro group and the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
110216-02-9 |
|---|---|
分子式 |
C15H18N6O2S |
分子量 |
346.4 g/mol |
IUPAC名 |
1-[(4-methylpiperazin-1-yl)methyl]-8-nitro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H18N6O2S/c1-18-4-6-19(7-5-18)9-14-16-17-15-10-24-13-3-2-11(21(22)23)8-12(13)20(14)15/h2-3,8H,4-7,9-10H2,1H3 |
InChIキー |
CCKVCSTWOMYDEN-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=NN=C3N2C4=C(C=CC(=C4)[N+](=O)[O-])SC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















